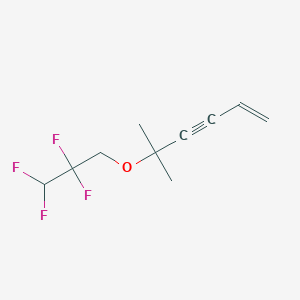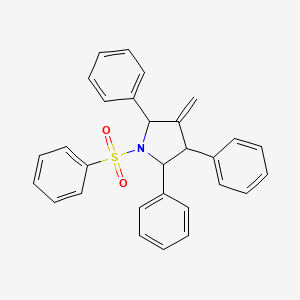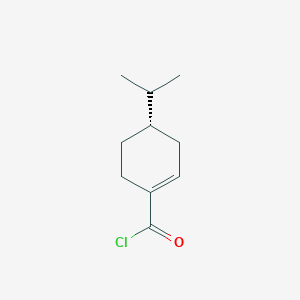
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne is an organic compound characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its structure. The compound also features a tetrafluoropropoxy group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne typically involves multiple steps, starting with the preparation of the tetrafluoropropoxy group. This group can be introduced through nucleophilic substitution reactions involving appropriate fluorinated precursors. The alkyne and alkene functionalities are then incorporated through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The tetrafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Conversion to saturated hydrocarbons.
Substitution: Formation of new ethers or alcohols.
Applications De Recherche Scientifique
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. The tetrafluoropropoxy group enhances its stability and bioavailability, making it a valuable candidate for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne: Unique due to the presence of both alkyne and alkene groups.
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hexane: Lacks the alkyne and alkene functionalities.
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-yne: Contains only the alkyne group.
Uniqueness
The presence of both alkyne and alkene groups in this compound makes it a versatile compound for various chemical transformations and applications. Its tetrafluoropropoxy group further enhances its chemical stability and reactivity, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
72063-49-1 |
|---|---|
Formule moléculaire |
C10H12F4O |
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
5-methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne |
InChI |
InChI=1S/C10H12F4O/c1-4-5-6-9(2,3)15-7-10(13,14)8(11)12/h4,8H,1,7H2,2-3H3 |
Clé InChI |
FOLDQLTYAFWZHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC=C)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)







![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
